molecular formula C13H29NO6 B1676792 2,5,8,11,14,17-Hexaoxanonadecan-19-amine CAS No. 184357-46-8

2,5,8,11,14,17-Hexaoxanonadecan-19-amine

Cat. No.: B1676792
CAS No.: 184357-46-8
M. Wt: 295.37 g/mol
InChI Key: JDTWBXXBTWYNAT-UHFFFAOYSA-N
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Description

m-PEG6-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.

Biochemical Analysis

Biochemical Properties

2,5,8,11,14,17-Hexaoxanonadecan-19-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s terminal amine group allows it to form covalent bonds with various biomolecules, facilitating its use as a linker or spacer in biochemical assays and drug delivery systems. It interacts with enzymes such as esterases and proteases, which can cleave the compound at specific sites, releasing the attached biomolecule. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can enhance or inhibit the phosphorylation of proteins involved in signal transduction, thereby affecting gene expression and cellular metabolism. In certain cell types, this compound has been shown to alter the expression of genes related to cell proliferation and apoptosis, highlighting its potential impact on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to extreme conditions can lead to the breakdown of the compound, potentially affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. For instance, high doses of this compound have been associated with liver and kidney damage in animal studies. It is crucial to determine the appropriate dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. For example, it can bind to albumin in the bloodstream, enhancing its solubility and distribution throughout the body. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through the use of targeting signals or post-translational modifications. For instance, the addition of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function. Understanding the subcellular localization of the compound is essential for optimizing its use in biochemical research and therapeutic applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTWBXXBTWYNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601590
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184357-46-8
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

ω-methoxyhexaethylene glycol (5 mmol) and 1.85 g (10 mmol) of potassium phthalimidate were mixed with 20 ml of dry N,N-dimethylformamide and stirred for 3 hours at 120° C. under a nitrogen atmosphere. The resulting mixture was then diluted with 50 ml of CH2Cl2 and a white solid that precipitated was removed by filtration and wished with 50 ml of CH2Cl2. The combined organic solutions were washed with 100 ml of 0.1N NaOH and 100 ml of saturated NaCl, and dried over anhydrous Na2SO4. Removal of solvent under reduced pressure afforded 1-phthalimidohexaethylene glycol monomer ether as an oily product, which was used directly without further purification. The crude 1-phthalimidohexaethylene glycol monomethyl ether (ca. 5 mmol) was dissolved in 30 ml of ethanol. After the solution was heated to the reflux temperature, 0.32 ml (10 mmol) of hydrazine was added. The mixture was refluxed for 1.5 hours under a nitrogen atmosphere, cooled to room temperature, and then acidified by the addition of a few drops of 6N HCl to pH 4. The resulting mixture was refluxed for an additional 1.5 hours, cooled to room temperature, ant the phthalhydrazide which precipitated was removed by filtration and washed with 2×15 ml of ethanol. The combined solvent was then evaporated at 40° C. under reduced pressure, and then 40 ml of an ethanol solution of KOH (0.55 g, 10 mmol) was added to the residue. The precipitated potassium tosylate was removed by filtration and washed with ethanol (2×15 ml). Ethanol was then evaporated, and 80 ml of CHCl3 was added to the residue. The precipitated yellowish solid was removed by filtration and washed with CHCl3 (2×20 ml). The combined chloroform solution was then extracted with 0.1N HCl (150 ml) and 100 ml of water. The aqueous solution was then made basic with a 1N NaOH solution (to pH 11), and extracted with methylene chloride (3×100 ml). Removal of solvent under reduced pressure, followed by purification by silica gel column chromatography utilizing CH3OH/NH4OH (30%) (9/1, v/v) afforded a 54% yield of 1-amino-3,6,9,12,15,18-hexaoxanonadecane (i.e., ω-amino-hexaethyleneglycol monomethyl ether).
Name
1-phthalimidohexaethylene glycol monomethyl ether
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0.55 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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